6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 6, a 4-methylphenyl group at position 2, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in synthesizing zolpidem, a non-benzodiazepine hypnotic drug . Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 280.32 g/mol . The carboxylic acid group at position 3 enables derivatization into esters, amides, or other bioactive analogs, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)14-15(16(19)20)18-9-11(2)5-8-13(18)17-14/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGPGLGUFOGXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent. The reaction conditions are mild, and the process is simple to operate, making it suitable for both laboratory synthesis and large-scale industrial production .
Industrial Production Methods: The industrial production method involves adjusting the pH to 0.5-1 using 6N hydrochloric acid, followed by stirring at normal temperature. The mixture is then treated with ethyl acetate, activated carbon, and sodium hydroxide to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The compound can be functionalized through radical reactions using transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as GABAA receptors. As a selective non-benzodiazepine GABAA receptor agonist, it binds to the omega 1-receptor subtype in the central nervous system, producing pharmacological effects .
Comparison with Similar Compounds
Zolpidem and Derivatives
- Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide): Derived from the target carboxylic acid via amidation, zolpidem acts as a GABAₐ receptor agonist with sedative-hypnotic effects . Its molecular weight is 307.4 g/mol, and it exhibits higher bioavailability compared to the carboxylic acid due to lipophilic N,N-dimethyl groups .
- Schiff Base Derivatives: Substitution of the carboxylic acid with arylaminomethyl groups (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines) yields compounds with antimicrobial activity (MIC: 12.5–50 µg/mL against S. aureus and E. coli) .
Substituent Effects on Bioactivity
- Ester vs. Carboxylic Acid: Methyl ester derivatives (e.g., Methyl 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate) exhibit higher solubility in dichloromethane and methanol, facilitating synthetic applications .
Biological Activity
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available research findings, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : C16H14N2O
- Molecular Weight : 250.30 g/mol
- CAS Number : 400777-11-9
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer activities. For instance, studies have shown that certain analogs can inhibit cell growth in various cancer cell lines, with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | HT29 | <1.61 |
The presence of electron-donating groups such as methyl substituents on the phenyl ring has been correlated with increased cytotoxicity, suggesting a strong structure-activity relationship (SAR) .
Antimicrobial Activity
Preliminary studies have suggested that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of essential bacterial enzymes .
Anti-inflammatory Effects
The compound also exhibits potential anti-inflammatory activity. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays have shown promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the imidazo[1,2-a]pyridine scaffold significantly affect biological activity:
- Positioning of Methyl Groups : The placement of methyl groups on the phenyl ring enhances lipophilicity and bioavailability.
- Functional Groups : The introduction of carboxylic acid functional groups increases solubility and interaction with biological targets.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Anticancer Activity :
- A study evaluated the compound's effect on human cancer cell lines and reported significant growth inhibition at low concentrations.
- Mechanistic studies suggested that the compound induces apoptosis through caspase activation.
-
Anti-inflammatory Study :
- In vivo models demonstrated that administration of the compound reduced edema in carrageenan-induced paw edema tests.
- Molecular analysis indicated a decrease in COX-2 expression levels post-treatment.
Q & A
Q. What are the established synthetic routes for 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and what are their key reaction conditions?
The synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of precursors (e.g., 2-(4-methylphenyl)imidazo[1,2-a]pyridine derivatives) using reagents like phosphorus oxychloride (POCl₃) and DMF under controlled temperatures (0–10°C) to form the imidazo[1,2-a]pyridine backbone .
- Functionalization : Introduction of the carboxylic acid group via oxidation or hydrolysis of intermediates such as methyl esters or nitriles. For example, methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate (CAS 258273-50-6) can be hydrolyzed under acidic or basic conditions .
Q. Key Reaction Table :
| Step | Reagents/Conditions | Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | POCl₃, DMF, 0–10°C | Aldehyde intermediate | ~65–75 | |
| Oxidation | KMnO₄/H₂SO₄ or NaOCl | Carboxylic acid | 50–60 |
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at C6 and C4-methylphenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₇H₁₅N₃ for intermediates like 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding patterns, as demonstrated in structurally analogous carbaldehyde derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, chloroform) to enhance cyclization efficiency .
- Catalysis : Introduce Lewis acids (e.g., AlCl₃) or glacial acetic acid to accelerate Schiff base formation in intermediates .
- Temperature Control : Maintain strict temperature ranges (e.g., 0–10°C during aldehyde formation) to minimize side reactions .
Experimental Design Tip :
A factorial design approach can systematically evaluate variables like solvent polarity, catalyst loading, and temperature. For example, a 2³ factorial experiment may reveal optimal conditions for maximizing aldehyde intermediate yield .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in biological studies?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with 3,4-dimethoxyphenyl) to assess electronic and steric effects on target binding .
- Biological Assays : Screen analogs for activity against microbial targets or enzymes (e.g., antimicrobial assays using Staphylococcus aureus or Escherichia coli strains) .
Q. How do computational methods aid in understanding its interaction with biological targets?
- Molecular Docking : Predict binding modes with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The methoxyphenyl group in analogs shows π-π stacking with aromatic residues .
- QSAR Modeling : Develop quantitative models correlating logP or Hammett constants (σ) with observed bioactivity .
Case Study :
For 2-(3,4-dimethoxyphenyl) analogs, docking simulations revealed hydrogen bonding between the methoxy oxygen and a histidine residue in the target enzyme’s active site, explaining enhanced inhibitory activity .
Q. What are the challenges in resolving contradictory data in solubility or stability studies?
- pH-Dependent Solubility : The compound’s solubility varies significantly at physiological pH (1.6 µg/mL at pH 7.4), requiring buffered solutions for in vitro assays .
- Degradation Pathways : LC-MS/MS can identify degradation products under oxidative stress (e.g., hydroxylation at the methyl group) .
Mitigation Strategy :
Use stabilizers like ascorbic acid in aqueous formulations or employ lyophilization for long-term storage .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
